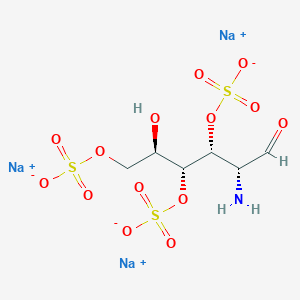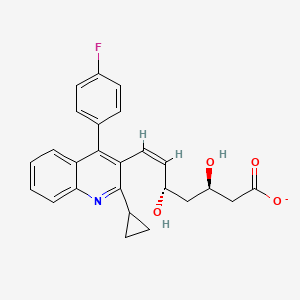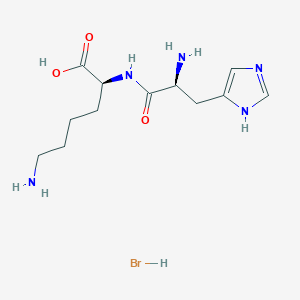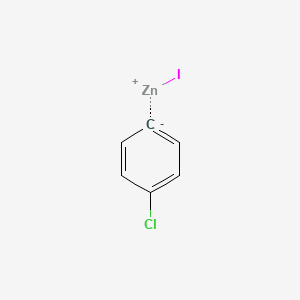
4-Chlorophenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chlorophenylzinc iodide involves organometallic reactions where zinc is introduced to a chlorophenyl precursor. A study on related compounds like 3-Thienylzinc and 3-thienylmagnesium iodides, generated from the direct oxidative addition of Rieke zinc and magnesium to halogenated thiophenes, suggests a potential pathway for synthesizing 4-Chlorophenylzinc iodide through similar organometallic methodologies (Rieke, Kim, & Wu, 1997).
Molecular Structure Analysis
While specific studies on 4-Chlorophenylzinc iodide's molecular structure are limited, the structural analysis of related chlorophenyl compounds provides a basis for understanding its likely configuration. For example, the crystal structure determination of chlorophenyl compounds through X-ray diffraction methods offers a glimpse into the molecular architecture that 4-Chlorophenylzinc iodide might exhibit, suggesting a planar configuration with potential for supramolecular interactions (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
4-Chlorophenylzinc iodide's chemical reactions are characterized by its role in nucleophilic aromatic substitution reactions, where it can act as a nucleophile due to the zinc metal's ability to stabilize negative charges. This property makes it valuable in the synthesis of various aromatic compounds. The reactivity of similar organometallic reagents, as demonstrated in the coupling reactions with electrophiles, sheds light on the versatility of 4-Chlorophenylzinc iodide in organic synthesis (Rieke, Kim, & Wu, 1997).
Physical Properties Analysis
The physical properties of 4-Chlorophenylzinc iodide, such as melting point, boiling point, and solubility, are influenced by its molecular structure and intermolecular forces. Although direct data on 4-Chlorophenylzinc iodide are scarce, the analysis of related compounds suggests that it is likely to exhibit low solubility in water due to its organometallic nature and potential for non-polar interactions.
Chemical Properties Analysis
4-Chlorophenylzinc iodide's chemical properties include its reactivity towards electrophiles, stability under various conditions, and potential as a ligand in transition metal catalysis. The interaction of chlorophenyl groups with metals, as observed in organometallic complexes, indicates the potential for 4-Chlorophenylzinc iodide to participate in complex catalytic cycles and enhance reaction efficiencies (Engelhardt, Healy, Kildea, & White, 1989).
Applications De Recherche Scientifique
The kinetics and mechanism of the photoactivated periodate reaction with 4-chlorophenol were explored, indicating potential applications in the degradation of pollutants like 4-chlorophenol under certain conditions (Chia, Tang, & Weavers, 2004).
A flow injection spectrophotometric procedure was developed for determining iodide, highlighting its catalytic effect in certain chemical reactions (Rezaei, 2000).
The study on the reaction of chloropyridazin-3(2H)-ones with iodide provided insights into nucleophilic substitution reactions, which may have relevance to the reactions involving 4-Chlorophenylzinc iodide (Krajsovszky et al., 2005).
Research on semiconducting tin and lead iodide perovskites with organic cations discussed their electronic and optical properties, which might be relevant for applications of 4-Chlorophenylzinc iodide in similar contexts (Stoumpos, Malliakas, & Kanatzidis, 2013).
The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions were investigated, which could have implications for understanding the reactivity of similar compounds in chlorination processes (Yang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
chlorobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQVHHYZWDPKQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylzinc iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
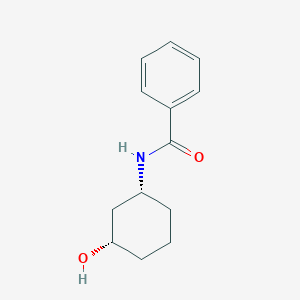
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
